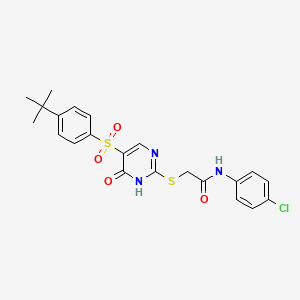![molecular formula C22H18N4O5S B11420892 N-[3-(1,3-benzodioxol-5-ylamino)-6-methoxyquinoxalin-2-yl]benzenesulfonamide](/img/structure/B11420892.png)
N-[3-(1,3-benzodioxol-5-ylamino)-6-methoxyquinoxalin-2-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHOXYQUINOXALIN-2-YL}BENZENESULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a methoxyquinoxaline core, and a benzenesulfonamide group, which collectively contribute to its diverse chemical behavior and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHOXYQUINOXALIN-2-YL}BENZENESULFONAMIDE typically involves multiple steps, including the formation of the benzodioxole ring, the methoxyquinoxaline core, and the final coupling with the benzenesulfonamide group. One common synthetic route includes:
Formation of Benzodioxole Ring: This can be achieved by reacting catechol with dihalomethanes in the presence of a concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts.
Synthesis of Methoxyquinoxaline Core: The methoxyquinoxaline core can be synthesized through a series of reactions involving the appropriate quinoxaline precursors and methoxylation agents.
Coupling with Benzenesulfonamide: The final step involves coupling the benzodioxole and methoxyquinoxaline intermediates with benzenesulfonamide using a suitable coupling reagent, such as a palladium-catalyzed C-N cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHOXYQUINOXALIN-2-YL}BENZENESULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHOXYQUINOXALIN-2-YL}BENZENESULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHOXYQUINOXALIN-2-YL}BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to regulate cytochrome P450-dependent drug oxidation, which is crucial for drug metabolism . Additionally, the compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole Derivatives: These compounds share the benzodioxole moiety and exhibit similar biological activities.
Methoxyquinoxaline Derivatives: Compounds with a methoxyquinoxaline core are studied for their anticancer and antimicrobial properties.
Benzenesulfonamide Derivatives: These compounds are known for their use in pharmaceuticals, particularly as diuretics and antibacterial agents.
Uniqueness
N-{3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHOXYQUINOXALIN-2-YL}BENZENESULFONAMIDE is unique due to its combination of the benzodioxole, methoxyquinoxaline, and benzenesulfonamide moieties, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and exhibit a broad spectrum of activities .
Properties
Molecular Formula |
C22H18N4O5S |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylamino)-6-methoxyquinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H18N4O5S/c1-29-15-8-9-17-18(12-15)25-21(23-14-7-10-19-20(11-14)31-13-30-19)22(24-17)26-32(27,28)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
VXCFFSPLNIYSRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=N2)NC3=CC4=C(C=C3)OCO4)NS(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11420813.png)
![4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-N-(thiophen-2-ylmethyl)-1,3-thiazol-5-amine](/img/structure/B11420815.png)
![3-methyl-1-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B11420820.png)
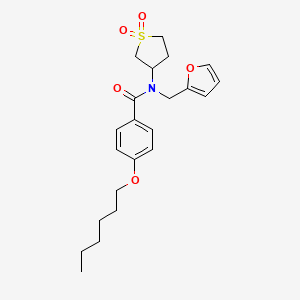
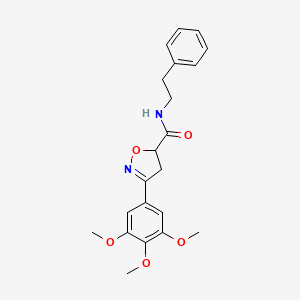
![3-(furan-2-yl)-3-hydroxy-5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11420837.png)
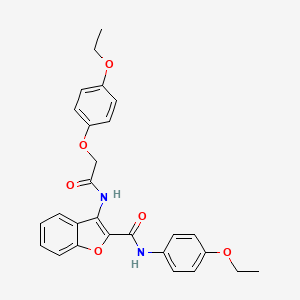
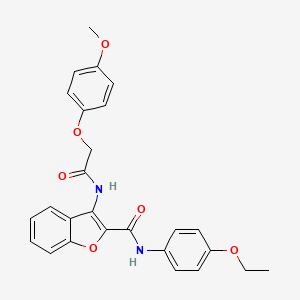
![1-[4-(2-methylphenoxy)butyl]-2-propyl-1H-benzimidazole](/img/structure/B11420849.png)

![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one](/img/structure/B11420859.png)
![4-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B11420860.png)
![2-(4-{[1-(Adamantan-1-YL)-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL]amino}phenyl)acetic acid](/img/structure/B11420864.png)
